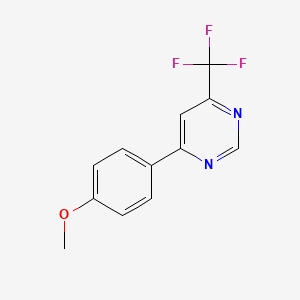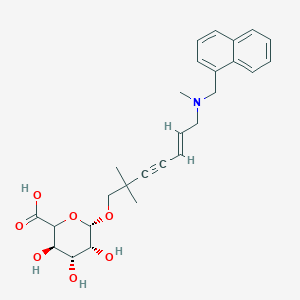
Hydroxy Terbinafine beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Terbinafine beta-D-Glucuronide is a metabolite of Terbinafine, an allylamine antifungal agent. This compound is known for its role in inhibiting squalene epoxidase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . The molecular formula of this compound is C27H33NO7, and it has a molecular weight of 483.55 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Terbinafine beta-D-Glucuronide typically involves the glucuronidation of Hydroxy Terbinafine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These methods ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy Terbinafine beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, Hydroxy Terbinafine.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Hydroxy Terbinafine beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Terbinafine metabolites.
Biology: The compound is studied for its role in the metabolism of Terbinafine and its impact on fungal cell wall synthesis.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics in the treatment of fungal infections.
Industry: It is used in the development of antifungal drugs and in the study of drug metabolism and interactions
Wirkmechanismus
Hydroxy Terbinafine beta-D-Glucuronide exerts its effects by inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxidosqualene, a crucial step in the synthesis of ergosterol. The reduction in ergosterol levels disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets involved include the squalene epoxidase enzyme and the ergosterol biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Terbinafine: The parent compound, which also inhibits squalene epoxidase but is not glucuronidated.
Naftifine: Another allylamine antifungal with a similar mechanism of action but different metabolic pathways.
Butenafine: A benzylamine antifungal that targets the same enzyme but has a different chemical structure
Uniqueness: Hydroxy Terbinafine beta-D-Glucuronide is unique due to its glucuronidation, which enhances its solubility and excretion. This modification also affects its pharmacokinetics and pharmacodynamics, making it distinct from its parent compound and other similar antifungals .
Eigenschaften
Molekularformel |
C27H33NO7 |
|---|---|
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
(3R,4R,5R,6S)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23-,24?,26+/m1/s1 |
InChI-Schlüssel |
XWKOYVRIRYSRSH-CZBFLBQGSA-N |
Isomerische SMILES |
CC(C)(CO[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


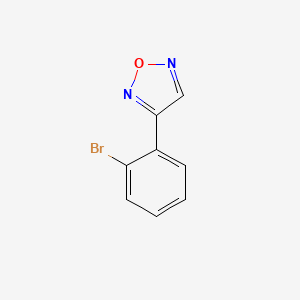
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)

![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
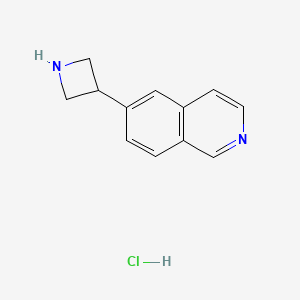
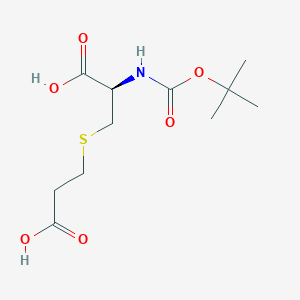
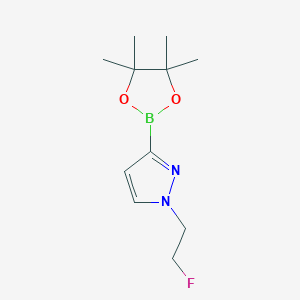
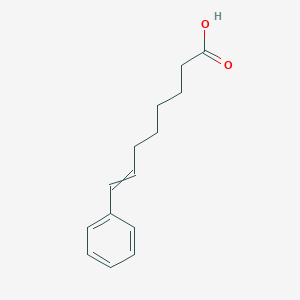
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)


